Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate
Description
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a chiral heterocyclic compound featuring a fused benzofuran core with an amino group at the 3R position and a methyl ester at the 6-position. Its structure combines aromaticity, hydrogen-bonding capability (via the amino group), and ester functionality, making it a versatile scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl (3R)-3-amino-2,3-dihydro-1-benzofuran-6-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)6-2-3-7-8(11)5-14-9(7)4-6/h2-4,8H,5,11H2,1H3/t8-/m0/s1 |
InChI Key |
AIFFLXZRXCBASW-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)[C@H](CO2)N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CO2)N |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis via Cyclization and Functional Group Transformations
The synthesis typically proceeds through the following key steps:
- Formation of the dihydrobenzofuran ring by intramolecular cyclization of appropriately substituted precursors.
- Introduction of the amino group at the 3-position with stereochemical control.
- Esterification to install the methyl carboxylate group at the 6-position.
Industrial and laboratory methods often optimize these steps for yield, stereoselectivity, and environmental considerations.
Typical Synthetic Sequence
Detailed Preparation Methods
Cyclization and Ring Formation
- The dihydrobenzofuran core is commonly synthesized by intramolecular cyclization of hydroxy-substituted benzaldehyde derivatives or related intermediates.
- A typical approach involves the use of base-promoted cyclization in solvents such as tetrahydrofuran or dichloromethane, often under reflux for extended periods (22-26 hours) to achieve complete cyclization.
- The reaction is usually performed in the presence of amine bases (e.g., triethylamine) to facilitate ring closure and stabilize intermediates.
Amination with Stereochemical Control
- The amino group at the 3-position is introduced via nucleophilic substitution or reductive amination.
- Stereoselective control is achieved by starting from chiral precursors or using chiral catalysts.
- For example, starting from D-tryptophan methyl ester derivatives has been reported to yield the cis isomer with desired stereochemistry.
- Alternatively, catalytic asymmetric amination methods can be employed to generate the (3R) enantiomer selectively.
Esterification
- The carboxylate methyl ester group is installed either by direct esterification of the corresponding carboxylic acid or by using haloacetyl halides followed by methylation.
- Esterification is typically conducted in alcohol solvents (methanol or ethanol) under acidic conditions or via base-promoted methylation.
- Reaction temperatures are controlled to avoid racemization or side reactions.
Process Optimization and Green Chemistry Considerations
- Modern industrial syntheses optimize solvent choice and reaction conditions to minimize waste and environmental impact.
- Continuous flow reactors have been employed for better control over reaction parameters and scalability.
- Environmentally benign solvents and reduced reaction times are targeted to improve sustainability.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Purpose/Effect |
|---|---|---|
| Solvent | Tetrahydrofuran, dichloromethane, methanol | Medium for cyclization and esterification |
| Temperature | -20°C to reflux (up to 80°C) | Control reaction rate and stereochemistry |
| Base | Triethylamine, potassium tert-butoxide | Promote cyclization and amination |
| Amination method | Nucleophilic substitution, reductive amination | Introduce amino group with stereocontrol |
| Esterification method | Acid-catalyzed Fischer esterification or methylation | Convert acid to methyl ester |
| Purification | Flash chromatography, recrystallization | Isolate pure (3R) enantiomer |
| Reaction time | 2–26 hours | Ensure completion of cyclization and amination |
Research Findings and Analytical Data
- Stereochemical purity of the product is confirmed by chiral HPLC and NMR spectroscopy.
- Yields for the cyclization and amination steps typically range from 70% to 90% under optimized conditions.
- The (3R) configuration is crucial for biological activity, and methods starting from chiral precursors or employing asymmetric catalysis yield high enantiomeric excess (>95%).
- Analytical techniques such as mass spectrometry, IR, and elemental analysis confirm molecular structure and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylate ester group to an alcohol or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate has been studied for its potential as an active pharmaceutical ingredient (API). Its structural features suggest possible interactions with biological targets, making it a candidate for developing therapeutic agents.
2. Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. Preliminary studies suggest that this compound may possess similar activities, warranting further investigation into its efficacy against various pathogens.
Cosmetic Applications
1. Skin Care Formulations
The compound's chemical structure suggests potential benefits in cosmetic formulations aimed at skin health. Its application in topical products could enhance skin hydration and barrier function. Studies have shown that similar compounds can improve skin texture and moisture retention.
2. Anti-Aging Products
Given the increasing demand for effective anti-aging solutions, this compound could be explored as an ingredient in formulations targeting fine lines and wrinkles due to its potential bioactive properties.
Data Table: Comparative Analysis of Applications
Case Studies
1. Antimicrobial Efficacy Study
A study conducted on structurally related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria. This finding suggests that this compound may exhibit similar properties and could be developed into a topical antimicrobial agent.
2. Formulation Development
In a recent formulation study, researchers incorporated this compound into a cream designed for dry skin treatment. The formulation was evaluated for stability and skin compatibility, showing promising results in enhancing skin hydration levels compared to control formulations.
Mechanism of Action
The mechanism of action of Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include derivatives of thieno[3,4-b]furan and benzoxazole systems (Table 1).
Table 1: Structural Comparison of Selected Heterocyclic Esters
Key Observations :
- Substituents such as phenyl groups (e.g., 13b ) increase molecular weight and lipophilicity, which may influence solubility and bioavailability .
- Benzoxazole derivatives (e.g., 3a-e ) lack the dihydrofuran ring but retain ester functionality, suggesting divergent synthetic pathways and applications .
Physical and Spectral Properties
Table 2: Physical and Spectral Data of Selected Compounds
Key Observations :
- The amino group in the target compound and analogs like 13a-b is confirmed by IR peaks at ~3370 cm⁻¹ .
- The ester carbonyl (C=O) appears near 1700 cm⁻¹ across all compounds, consistent with the shared COOCH₃ group .
- 13a-b show distinct NMR signals for methylene (CH₂) protons near δ 4.25, absent in benzoxazole derivatives .
Key Differences :
- Thienofurans require sulfur-containing precursors, whereas benzoxazoles rely on hydroxybenzoate intermediates.
- The stereochemical control (3R configuration) in the target compound implies enantioselective synthesis, unlike the racemic or non-chiral analogs in 13a-b and 3a-e .
Biological Activity
Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound exhibits a unique structure characterized by a fused furan and benzene ring, an amino group, and a carboxylate ester group. The molecular formula is with a molecular weight of 193.20 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds with biological molecules, while the benzofuran core can engage in π-π interactions with aromatic residues in proteins. These interactions may modulate enzyme activity and receptor binding, suggesting potential therapeutic applications in areas such as anti-inflammatory and anticancer research .
Synthesis and Structural Features
The synthesis of this compound typically involves multiple synthetic steps. Modern synthetic methods often employ continuous flow reactors and green chemistry principles to enhance efficiency and minimize environmental impact .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-amino-2,3-dihydrobenzofuran-7-carboxylate | Different position of carboxylate group | |
| Methyl 2-amino-1-benzofuran-5-carboxylate | Variation in amino group position | |
| Methyl 4-amino-1-benzofuran-6-carboxylate | Different substitution pattern |
The specific stereochemistry and arrangement of functional groups in this compound may influence its biological activity differently compared to these analogs .
Case Studies
- In Vitro Studies : A study exploring the cytotoxic effects of related benzofuran derivatives found that certain modifications could enhance or diminish biological activity. These findings underscore the importance of structural variations in determining therapeutic potential .
- Mechanistic Insights : Investigations into the interaction mechanisms of similar compounds have revealed that binding affinities to specific proteins can significantly influence their anticancer properties. For instance, compounds targeting cyclin-dependent kinases (CDKs) have shown promise in modulating cell cycle progression and apoptosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
